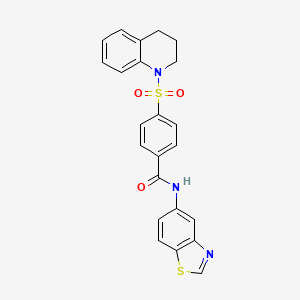![molecular formula C16H12BrN3O B6494822 6-(3-bromophenyl)-2-[(pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 899946-51-1](/img/structure/B6494822.png)
6-(3-bromophenyl)-2-[(pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-(3-bromophenyl)-2-[(pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one” is a complex organic molecule that contains a pyridazinone ring, a bromophenyl group, and a pyridinylmethyl group . Pyridazinones are a class of organic compounds that are often used in medicinal chemistry due to their wide range of biological activities . The bromophenyl group is a common motif in medicinal chemistry, often used to increase the lipophilicity of a compound, which can improve its ability to cross cell membranes. The pyridinylmethyl group is a common structural motif in many bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridazinone ring, the bromophenyl group, and the pyridinylmethyl group. The bromine atom on the phenyl ring would be expected to significantly influence the electronic properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyridazinone ring, the bromophenyl group, and the pyridinylmethyl group. The bromine atom on the phenyl ring could potentially be displaced in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom would be expected to increase the compound’s molecular weight and could also influence its lipophilicity .科学的研究の応用
6-(3-bromophenyl)-2-[(pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one has been used in various scientific research applications. It has been used in the synthesis of organic compounds, such as pharmaceuticals and other compounds with potential therapeutic applications. It has also been used in the study of its biochemical and physiological effects. Furthermore, this compound has been used as a tool in the study of enzyme inhibition, as well as in the study of the mechanism of action of drugs.
作用機序
The mechanism of action of 6-(3-bromophenyl)-2-[(pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one is not yet fully understood. However, it has been suggested that the compound may act as an inhibitor of enzymes, such as cytochrome P450 enzymes. In addition, it has been suggested that this compound may interact with other molecules or proteins in the body, such as G-protein coupled receptors, to produce its effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been suggested that the compound may have anti-inflammatory, antioxidant, and anti-cancer properties. In addition, this compound has been shown to have an effect on the metabolism of fatty acids and cholesterol.
実験室実験の利点と制限
The use of 6-(3-bromophenyl)-2-[(pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one in laboratory experiments has several advantages. It is a relatively stable compound, making it easier to handle and store. In addition, it is easy to synthesize and can be used in a variety of experiments. However, there are some limitations to the use of this compound in laboratory experiments. It is not soluble in water, making it difficult to use in aqueous solutions. In addition, it is not suitable for use in high-throughput screening experiments, as the synthesis process is relatively long and complex.
将来の方向性
There are a number of potential future directions for the use of 6-(3-bromophenyl)-2-[(pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one. It could be used in the development of new drugs or therapies, as well as in the study of its biochemical and physiological effects. In addition, it could be used in the study of enzyme inhibition and the mechanism of action of drugs. Furthermore, this compound could be used in the study of its effects on the metabolism of fatty acids and cholesterol, as well as its potential anti-cancer properties. Finally, this compound could be used in the development of new synthetic compounds with potential therapeutic applications.
合成法
6-(3-bromophenyl)-2-[(pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one can be synthesized through a multi-step reaction process. The first step involves the reaction of 3-bromophenylmagnesium bromide with 2-pyridinemethanol to produce a Grignard reagent. This Grignard reagent is then reacted with 2,3-dihydropyridazin-3-one in the presence of a base to yield the desired product. This reaction requires a high temperature and pressure, as well as a strong base such as sodium hydride.
特性
IUPAC Name |
6-(3-bromophenyl)-2-(pyridin-4-ylmethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O/c17-14-3-1-2-13(10-14)15-4-5-16(21)20(19-15)11-12-6-8-18-9-7-12/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUGBCKOBPAAOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN(C(=O)C=C2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B6494739.png)
![1-(1,3-benzothiazol-2-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-3-carboxamide](/img/structure/B6494747.png)
![2-(ethylsulfanyl)-N-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)ethyl]benzamide](/img/structure/B6494768.png)
![N-cyclopentyl-2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6494773.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B6494787.png)
![N-(1H-1,3-benzodiazol-2-yl)-2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B6494789.png)
![{4',17'-dioxaspiro[cyclohexane-1,5'-tetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadecane]-1',3'(8'),9',11'(15')-tetraen-16'-ylidene}amino N-(3-chlorophenyl)carbamate](/img/structure/B6494801.png)

![4-(azepane-1-sulfonyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B6494809.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B6494811.png)
![3-chloro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6494816.png)
![3-(2H-1,3-benzodioxol-5-yl)-1-[(4E)-3-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea](/img/structure/B6494833.png)
![3-(2H-1,3-benzodioxol-5-yl)-1-[(4E)-3-(3-methoxypropyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea](/img/structure/B6494840.png)
